molecular formula C17H26N2 B3853577 1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine

1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine

Cat. No.: B3853577
M. Wt: 258.4 g/mol
InChI Key: AAJHNYYYUDQXQQ-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine is a synthetic compound that belongs to the class of piperidine derivatives It is structurally related to fentanyl, a potent synthetic opioid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine can be synthesized through several methods. One common approach involves the reaction of 1-(2-phenylethyl)piperidin-4-one with pyrrolidine under appropriate conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesic effects. The compound’s molecular targets include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylethyl)-4-pyrrolidin-1-ylpiperidine is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other fentanyl analogs. Its pyrrolidine ring may confer distinct binding affinities and metabolic pathways, making it a valuable compound for further research .

Properties

IUPAC Name

1-(2-phenylethyl)-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-6-16(7-3-1)8-13-18-14-9-17(10-15-18)19-11-4-5-12-19/h1-3,6-7,17H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHNYYYUDQXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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